Irreversible sPLA2 Inhibition: Nanomolar Potency of Ethyl 2H-Chromene-3-Carboxylate versus p-Bromophenacyl Bromide
The 2-oxo derivative of ethyl 2H-chromene-3-carboxylate (EOCC) demonstrates irreversible inhibition of secretory phospholipase A2 (sPLA2) from Crotalus durissus ruruima venom with an IC50 of 3.1 ± 0.06 nmol, representing nanomolar potency [1]. In a direct head-to-head comparison, EOCC reduced native sPLA2r-induced platelet aggregation from 91.54% ± 9.3% to 18.56% ± 6.5%, whereas the standard irreversible PLA2 inhibitor p-bromophenacyl bromide (pBPB) was less effective at neutralizing platelet aggregation despite being more efficient at reducing edema [1]. Mass spectrometry confirmed covalent complex formation between EOCC and sPLA2r, with the native enzyme mass increasing from 14,299.34 Da to 14,736.22 Da upon inhibitor binding, substantiating the irreversible inhibition mechanism [1].
| Evidence Dimension | sPLA2 enzyme inhibition and platelet aggregation neutralization |
|---|---|
| Target Compound Data | IC50 = 3.1 ± 0.06 nmol; platelet aggregation reduced to 18.56% ± 6.5% |
| Comparator Or Baseline | p-Bromophenacyl bromide (pBPB, standard irreversible PLA2 inhibitor); native sPLA2r platelet aggregation = 91.54% ± 9.3% |
| Quantified Difference | EOCC reduced platelet aggregation by 73 percentage points (from 91.54% to 18.56%); pBPB showed inferior platelet aggregation neutralization despite superior anti-edema activity |
| Conditions | Crotalus durissus ruruima venom sPLA2 (sPLA2r) enzymatic assay; platelet aggregation assay using washed human platelets; mass spectrometry for covalent binding confirmation |
Why This Matters
This head-to-head functional comparison establishes that the 2-oxo derivative of ethyl 2H-chromene-3-carboxylate provides superior neutralization of sPLA2-mediated platelet aggregation relative to pBPB, a benchmark irreversible inhibitor, informing selection for anti-venom and anti-inflammatory research applications where platelet aggregation modulation is a critical endpoint.
- [1] Fonseca FV, Baldissera L, Camargo EA, et al. Effect of the synthetic coumarin, ethyl 2-oxo-2H-chromene-3-carboxylate, on activity of Crotalus durissus ruruima sPLA2 as well as on edema and platelet aggregation induced by this factor. Toxicon. 2010;55(8):1527-1530. View Source
